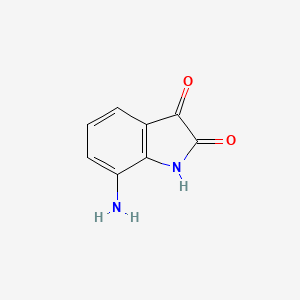
7-Aminoindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminoindoline-2,3-dione is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indoline core with amino and keto functional groups, making it a versatile compound for various chemical reactions and applications.
作用機序
Target of Action
Indole derivatives, a class of compounds to which 7-aminoindoline-2,3-dione belongs, are known to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives, in general, are known for their diverse chemical reactivity and promising applications . They bind with high affinity to multiple receptors, which can lead to various biochemical changes .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they can induce a variety of cellular responses .
生化学分析
Biochemical Properties
It is known that indoline derivatives, which include 7-Aminoindoline-2,3-dione, have diverse biological and clinical applications These compounds are often involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Indoline derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indoline derivatives have been shown to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . This suggests that this compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that indoline derivatives can suppress cancer cell growth both in the short and the long term . This suggests that this compound could have similar effects, potentially influencing cellular function over time.
Dosage Effects in Animal Models
It is known that the dosage of adenine, a related compound, can significantly affect the development of chronic kidney disease in animal models . This suggests that the dosage of this compound could similarly influence its effects.
Metabolic Pathways
It is known that indole and its derivatives, which include this compound, are derived from the metabolism of tryptophan by gut microorganisms . This suggests that this compound could be involved in similar metabolic pathways.
Transport and Distribution
It is known that indole derivatives can interact with various transporters and binding proteins . This suggests that this compound could be similarly transported and distributed within cells and tissues.
Subcellular Localization
It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that this compound could have specific subcellular localizations, potentially influenced by targeting signals or post-translational modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoindoline-2,3-dione can be achieved through several methods. One common approach involves the cyclization of ortho-nitroanilines with appropriate reagents. For instance, the reduction of ortho-nitroaniline followed by cyclization can yield the desired indoline derivative. Another method involves the use of Grignard reagents in the Bartoli reaction, which provides a convenient route to indoles with minimal substitution on the 2- and 3-positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 7-Aminoindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of different indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which can have different biological and chemical properties.
科学的研究の応用
7-Aminoindoline-2,3-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Indoline-2,3-dione (Isatin): A closely related compound with similar structural features but different biological activities.
Indole-2,3-dione: Another related compound with distinct chemical properties and applications.
Uniqueness: 7-Aminoindoline-2,3-dione is unique due to the presence of the amino group at the 7-position, which imparts specific reactivity and biological activity. This distinguishes it from other indoline derivatives and makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
7-amino-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBJXCOZDZRPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
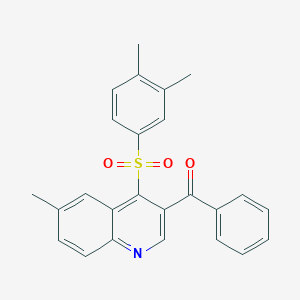
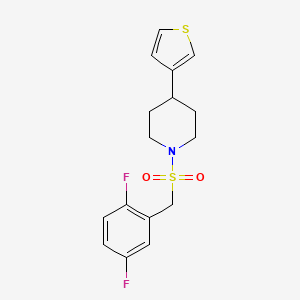
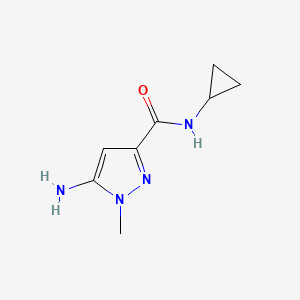
![4-tert-butyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2887862.png)


![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)
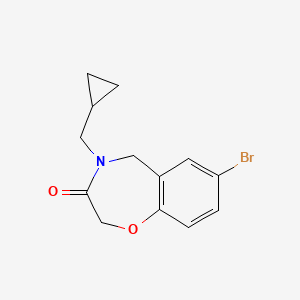
![4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2887868.png)

![3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2887872.png)
![N-(4-chlorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2887874.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)

